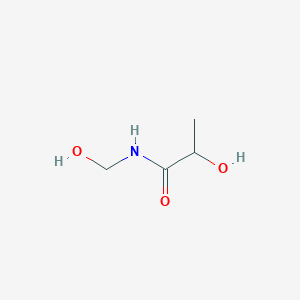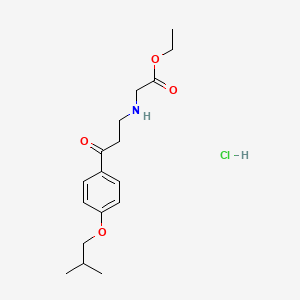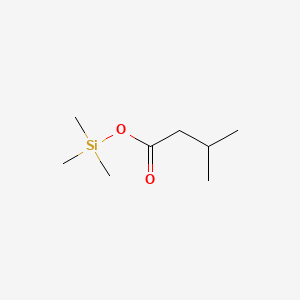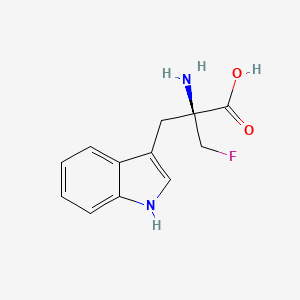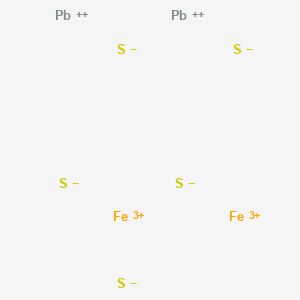![molecular formula C7H14N2 B13794802 Bicyclo[2.2.1]heptane-2,6-diamine CAS No. 247933-34-2](/img/structure/B13794802.png)
Bicyclo[2.2.1]heptane-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptane-2,6-diamine is a bicyclic compound with a unique structure that consists of a seven-membered ring with two nitrogen atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of itaconic anhydride with cyclopentadiene can yield bicyclo[2.2.1]heptane derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in synthetic chemistry and material science .
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of high-performance materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it has been shown to inhibit certain protein phosphatases, which play a crucial role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,6-dione: A similar compound with a ketone group instead of amine groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Bicyclo[2.2.1]heptane, 2-methyl-: A methyl-substituted derivative.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-diamine is unique due to its diamine functionality, which allows for diverse chemical modifications and applications. Its structure provides stability and reactivity, making it a valuable compound in synthetic chemistry and material science .
Properties
CAS No. |
247933-34-2 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)7(9)3-4/h4-7H,1-3,8-9H2 |
InChI Key |
VMQNOUCSRQVOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C(C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



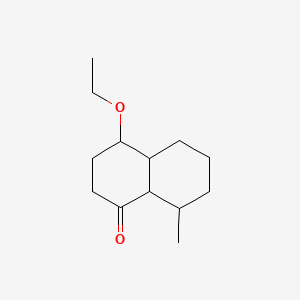
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
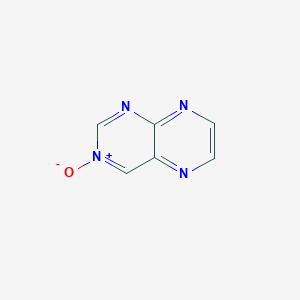


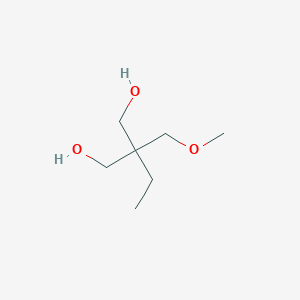
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
